Isothipendyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Binding to Proteins

One area of research focuses on the interaction of Isothipendyl hydrochloride with proteins, particularly Bovine Serum Albumin (BSA). A study published in 2013 investigated this binding using fluorescence spectroscopy and other techniques []. The research suggests hydrophobic forces play a significant role in this interaction and that Isothipendyl hydrochloride binding might affect the structure of BSA [].

Electrochemical Detection Methods

Another research area explores developing methods for detecting Isothipendyl hydrochloride. A 2010 study investigated the use of multi-walled carbon nanotubes to enhance the electrochemical detection of Isothipendyl hydrochloride []. This research suggests that such methods might be useful for analyzing the presence and concentration of Isothipendyl hydrochloride in various samples [].

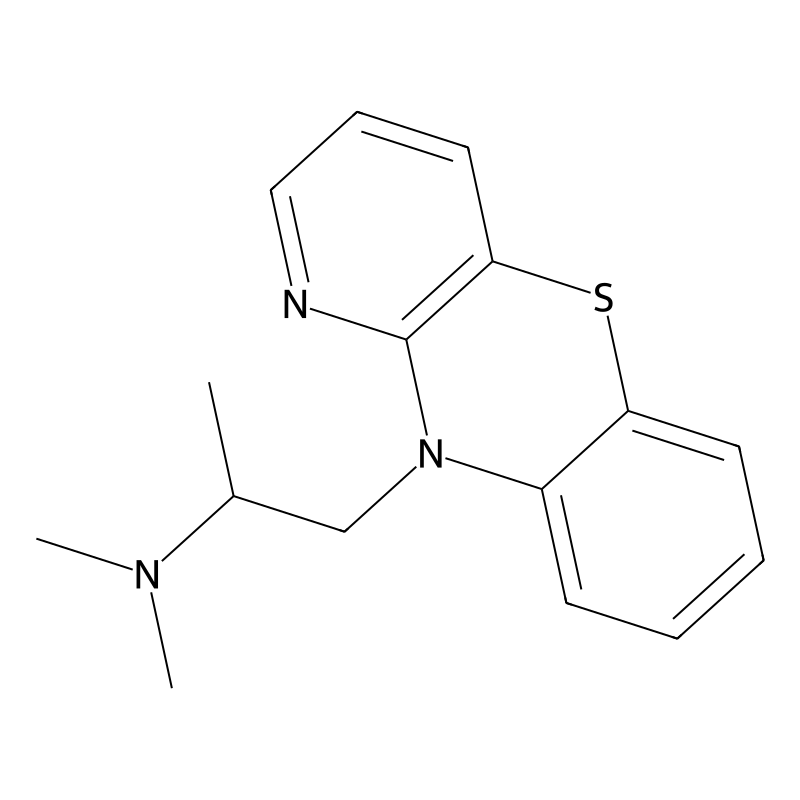

Isothipendyl is a first-generation antihistamine and anticholinergic agent, primarily recognized for its role as a selective histamine H1 receptor antagonist. It is chemically classified as an azaphenothiazine derivative, with the molecular formula and a molar mass of approximately 285.41 g/mol . This compound is utilized mainly for its antipruritic properties, providing relief from itching associated with allergic reactions and insect bites . Although it has been largely supplanted by newer antihistamines with fewer side effects, isothipendyl remains relevant in specific applications, particularly in topical formulations.

Isothipendyl's primary mechanism of action involves blocking histamine H₁ receptors. Histamine, released during allergic reactions, binds to H₁ receptors, causing itching, sneezing, and other allergy symptoms. Isothipendyl competitively binds to these receptors, preventing histamine from exerting its effects, thereby providing relief from itching [].

The typical reaction pathway can be summarized as follows:

- Formation of sodium salt from 1-aza-thiophenylamine.

- Nucleophilic attack by the sodium salt on 2-dimethylamino chloropropane.

- Precipitation of isothipendyl hydrochloride upon introduction of dry hydrogen chloride gas into the reaction mixture.

Isothipendyl exhibits several pharmacological activities:

- Antihistaminic Action: It competitively binds to histamine H1 receptors, inhibiting histamine's effects and alleviating symptoms such as itching and sneezing associated with allergies .

- Anticholinergic Effects: The compound also possesses anticholinergic properties, which can lead to side effects such as sedation and dry mouth due to its action on muscarinic receptors .

- Sedative Effects: As a first-generation antihistamine, it may cause drowsiness, limiting its use in activities requiring alertness.

The synthesis of isothipendyl typically involves the following steps:

- Preparation of Sodium Salt: 1-Aza-thiophenylamine is treated with a strong base to form its sodium salt.

- Nucleophilic Substitution: This sodium salt reacts with 2-dimethylamino chloropropane under reflux conditions.

- Isolation: The resulting mixture is treated with dry hydrogen chloride gas to precipitate isothipendyl hydrochloride, which can be further purified by recrystallization from anhydrous acetonitrile .

Isothipendyl is primarily used in:

- Topical Treatments: It is applied for the relief of itching caused by allergic reactions or insect bites.

- Pharmaceutical Research: Due to its unique mechanism of action, it serves as a reference compound in studies investigating antihistamines and their effects on various biological systems .

Research indicates that isothipendyl interacts with various biological systems through its action on histamine receptors and other neurotransmitter systems. Notably:

- Isothipendyl's binding affinity for histamine H1 receptors has been characterized, demonstrating its effectiveness as an antagonist .

- Its anticholinergic properties suggest potential interactions with medications targeting cholinergic pathways, necessitating caution when co-administered with other anticholinergic drugs.

Several compounds share structural or functional similarities with isothipendyl, including:

| Compound Name | Class | Key Features |

|---|---|---|

| Diphenhydramine | Antihistamine | First-generation; sedative effects; widely used |

| Chlorpheniramine | Antihistamine | Less sedative; commonly used for allergies |

| Promethazine | Antihistamine | Strong sedative; used for motion sickness |

| Cyproheptadine | Antihistamine | Appetite stimulant; also acts as a serotonin antagonist |

Isothipendyl's uniqueness lies in its specific structural characteristics and dual action as both an antihistamine and anticholinergic agent, which distinguishes it from many newer antihistamines that tend to have fewer sedative side effects.

The synthesis of isothipendyl relies fundamentally on nucleophilic substitution mechanisms for assembling the core heterocyclic structure. The primary approach involves the formation of the pyrido[3,2-b] [1] [2]benzothiazine scaffold through a series of carefully orchestrated nucleophilic substitution reactions [1] [3].

The most industrially viable route begins with the sulfurization of 2,2'-dipyridinylamine using elemental sulfur in the presence of iodine as a catalyst [3]. This reaction proceeds at elevated temperatures (250°C) for one hour, achieving yields of 28-42%. The mechanism involves a cyclization process where sulfur insertion occurs through nucleophilic attack, forming the benzothiazine ring system. While the yield is moderate, this method is suitable for large-scale production due to its simplicity and use of readily available starting materials.

A more efficient nucleophilic substitution approach involves the formation of 1-azaphenothiazine sodium salt through deprotonation with sodium hydride [1]. This strong base abstracts the proton hydrogen from the nitrogen atom, creating a highly nucleophilic sodium salt intermediate. The reaction achieves quantitative conversion and demonstrates excellent industrial suitability due to its reliability and scalability.

Alternative routes have been developed using phenylpyridyl amine as the starting material. This approach involves heating 85 parts of phenylpyridyl amine with 21 parts of powdered sulfur and 1.7 parts of iodine at 275°C for two hours [4]. The reaction proceeds through hydrogen sulfide evolution, which becomes vigorous at 275°C and diminishes after approximately one hour. This method offers good scalability but requires careful temperature control and gas handling systems for industrial implementation.

Research has also demonstrated the utility of nucleophilic aromatic substitution mechanisms in constructing related benzothiazine derivatives [5] [6]. These studies have shown that electron-withdrawing substituents on the aromatic ring facilitate nucleophilic attack, leading to improved reaction rates and yields. The incorporation of such strategies into isothipendyl synthesis represents an area of ongoing optimization.

Optimization of Dimethylaminopropyl Side-Chain Incorporation

The incorporation of the dimethylaminopropyl side chain represents a critical step in isothipendyl synthesis, requiring careful optimization to achieve high yields and purity [1] [7]. Multiple synthetic strategies have been developed and refined for industrial application.

The direct alkylation method employs 3-dimethylaminopropyl chloride hydrochloride as the alkylating agent in combination with sodium hydride as the base [1]. This reaction is typically conducted in toluene or xylene solvents at reflux temperature (110°C) for 1.5-2 hours. The method achieves yields of 42.5-45.5% with purity levels exceeding 95%. The mechanism proceeds through an SN2 nucleophilic substitution where the sodium salt of 1-azaphenothiazine attacks the primary carbon of the alkyl chloride, displacing chloride ion.

Grignard methodology represents a more sophisticated approach that offers superior yields [7] [8]. This method involves the formation of 3-dimethylaminopropyl magnesium chloride as a preformed Grignard reagent. The reaction is conducted in tetrahydrofuran at 0°C, gradually warming to room temperature overnight. This approach achieves yields of 60-85% with purity levels exceeding 98%. The enhanced performance results from the increased nucleophilicity of the Grignard reagent and the absence of competing side reactions.

Phase transfer catalysis provides an alternative strategy particularly suitable for industrial applications [9]. This method utilizes 3-dimethylaminopropyl chloride with potassium or sodium hydroxide in a dichloromethane/water biphasic system. The reaction proceeds at room temperature over 3-6 hours, achieving yields of 50-70% with purity levels above 90%. The advantage of this approach lies in its mild reaction conditions and straightforward work-up procedures.

Optimization studies have revealed several critical factors affecting side-chain incorporation efficiency [10] [11]. The molar ratio of alkylating agent to base significantly influences both yield and selectivity. Optimal ratios typically range from 1:1.1 to 1:1.2 for sodium hydride systems. Temperature control is crucial, as elevated temperatures can lead to decomposition of the dimethylaminopropyl chloride reagent. Solvent selection also plays a vital role, with aprotic solvents generally providing superior results due to enhanced nucleophilicity of the base.

Industrial-Scale Purification Techniques and Yield Maximization

Industrial purification of isothipendyl requires sophisticated techniques capable of achieving pharmaceutical-grade purity while maintaining economic viability [1] [12] [13]. Multiple purification strategies have been developed and optimized for large-scale implementation.

Selective crystallization represents the most widely employed industrial purification technique [1]. This method exploits the differential solubility characteristics of isothipendyl hydrochloride compared to its structural isomers. The crude product mixture is dissolved in anhydrous acetonitrile, and dry hydrogen chloride gas is bubbled through the solution. Isothipendyl hydrochloride preferentially crystallizes while isomeric impurities remain in the mother liquor. This technique achieves purity levels exceeding 99% with recovery rates of 85-90%, making it highly suitable for large-scale operations.

Recrystallization techniques provide additional purification capability [13] [14]. The crude isothipendyl hydrochloride is dissolved in hot anhydrous acetonitrile and subjected to controlled cooling cycles. This temperature-dependent solubility approach achieves purity levels of 98% with recovery rates of 75-85%. The method is particularly effective for removing trace organic impurities and can be readily scaled to accommodate industrial production volumes.

Column chromatography offers the highest purity levels but with more complex operational requirements [15] [16]. Silica gel chromatography with gradient elution systems can achieve purity levels exceeding 99.5% with recovery rates of 70-80%. However, this technique is generally limited to small-to-medium scale operations due to the large volumes of solvents required and the complexity of the separation equipment.

Vacuum distillation provides an alternative purification approach particularly suitable for volatile impurity removal [13]. Fractional distillation under reduced pressure exploits boiling point differences to achieve purity levels of 95% with recovery rates of 80-90%. This technique is well-suited for large-scale operations but requires specialized equipment capable of handling the thermal sensitivity of the compound.

Advanced purification techniques include supercritical fluid chromatography, which has shown promise for both analytical and preparative applications [12] [17]. This method utilizes carbon dioxide as the mobile phase with various co-solvents, offering reduced environmental impact and improved separation efficiency. The technique is particularly valuable for chiral separations and can achieve high resolution with minimal solvent consumption.

Process optimization studies have identified several factors critical for maximizing purification efficiency [18] [19]. Solvent quality, particularly water content, significantly affects crystallization behavior. Temperature control during crystallization is crucial for achieving optimal crystal morphology and purity. Seeding strategies can be employed to control nucleation and improve reproducibility of the crystallization process.

Chiral Resolution Strategies for Enantiomeric Separation

The separation of isothipendyl enantiomers represents a sophisticated challenge requiring specialized resolution techniques [20] [21] [22]. Multiple strategies have been developed to achieve the high enantiomeric purity demanded for pharmaceutical applications.

Diastereomeric salt formation constitutes the most classical approach to chiral resolution [20] [23]. Tartaric acid derivatives, particularly di-p-toluoyl-L-tartaric acid, serve as effective resolving agents. The racemic isothipendyl is dissolved in ethanol or methanol and treated with the chiral acid at room temperature to 50°C. The resulting diastereomeric salts exhibit differential solubility, allowing separation through crystallization. This method achieves enantiomeric excess values of 95-99% with yields of 40-45% per enantiomer. The process is readily scalable for industrial applications but suffers from the theoretical maximum yield limitation of 50%.

High-performance liquid chromatography using chiral stationary phases provides superior resolution capabilities [24] [21]. Chiralcel OJ and OD columns, based on cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) respectively, demonstrate excellent enantioselectivity for isothipendyl. Mobile phases consisting of hexane/isopropanol mixtures at temperatures of 25-40°C achieve baseline separation with enantiomeric excess values exceeding 99%. Recovery yields of 45-50% per enantiomer are typical, with the method being particularly suitable for analytical applications and small-scale preparative work.

Supercritical fluid chromatography has emerged as a powerful technique for isothipendyl enantiomer separation [21] [22]. Amylose-based stationary phases, particularly the Lux Amylose-1 column, provide excellent chiral recognition. The method employs carbon dioxide with methanol as a co-solvent at 30°C and demonstrates resolution factors greater than 2.0. Enantiomeric excess values exceeding 99% are routinely achieved with yields of 48-50% per enantiomer. The technique offers advantages in terms of environmental impact and separation speed, making it attractive for industrial implementation.

Enzymatic resolution represents a biocatalytic approach to enantiomer separation [23]. Lipase enzymes demonstrate stereoselective esterification or hydrolysis of appropriately functionalized isothipendyl derivatives. The reactions are typically conducted in organic solvents at 37°C, achieving enantiomeric excess values of 90-95% with yields of 35-40% per enantiomer. While yields are lower than chromatographic methods, the approach offers advantages in terms of environmental compatibility and selectivity.

Advanced resolution strategies include the use of chiral ionic liquids and supramolecular hosts [25] [22]. These emerging technologies show promise for improving both selectivity and efficiency of enantiomer separations. Cyclodextrin-based separations and chiral crown ether complexation represent additional approaches under investigation for isothipendyl resolution.

The selection of optimal chiral resolution strategy depends on several factors including required scale, purity specifications, and economic considerations [26] [27]. For large-scale pharmaceutical production, diastereomeric salt formation often provides the best balance of efficiency and cost-effectiveness. For research applications and high-purity requirements, chromatographic methods offer superior performance despite higher operational costs.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AA - Antihistamines for topical use

D04AA22 - Isothipendyl

R - Respiratory system

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AD - Phenothiazine derivatives

R06AD09 - Isothipendyl

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Melwanki MB, Seetharamappa J, Masti SP. Spectrophotometric determination of molybdenum(VI) using isothipendyl hydrochloride and pipazethate hydrochloride in alloy steels and soil samples. Anal Sci. 2001 Sep;17(9):1121-3. PubMed PMID: 11708072.

3: Moreau A, Dompmartin A, Dubreuil A, Leroy D. Phototoxic and photoprotective effects of topical isothipendyl. Photodermatol Photoimmunol Photomed. 1995 Apr;11(2):50-4. PubMed PMID: 8546983.

4: Abdel-Hay MH, Elsayed MA, Barary MH, Hassan EM. Determination of isothipendyl or dimethothiazine with their sulphoxides using third- and fourth-derivatives spectroscopy on a diode-array spectrophotometer. J Pharm Belg. 1990 Jul-Aug;45(4):259-67. PubMed PMID: 2290121.

5: Takashima Y, Tanaka S, Hosono S, Kawamata I, Murayama H. [Distribution of isothipendyl in O/W type creams and its release]. Yakugaku Zasshi. 1985 Feb;105(2):166-70. Japanese. PubMed PMID: 2861270.

6: Takashima A, Yoshikawa K. Contact allergy to isothipendyl. Contact Dermatitis. 1983 Sep;9(5):429-30. PubMed PMID: 6138212.

7: Bartsch W, Dietmann K, Nothdurft H. [Pharmacologic experience on the effects of antihistaminic isothipendyl hydrochloride combined with calcium gluconate]. Hospital (Rio J). 1969 Jan;75(1):187-99. Portuguese. PubMed PMID: 4387989.

8: UHR L, MILLER JG. An experimental study of the behavioral effects of isothipendyl hydrochloride (Theruhistin). Acta Allergol. 1961;16:141-50. PubMed PMID: 13779032.

9: ALEXANDER JO, HARVEY G. A clinical trial of isothipendyl hydrochloride (nilergex) in dermatology. Scott Med J. 1960 Apr;5:158-61. PubMed PMID: 13792589.

10: CLINICAL evaluation of isothipendyl hydrochloride (theruhistin); report of the Committee on New and Unused Therapeutics. Ann Allergy. 1958 May-Jun;16(3):237-41. PubMed PMID: 13545696.